molecular formula C12H16O3 B1310447 Acetic acid, [4-methyl-2-(1-methylethyl)phenoxy]- CAS No. 105401-90-9

Acetic acid, [4-methyl-2-(1-methylethyl)phenoxy]-

Cat. No.: B1310447
CAS No.: 105401-90-9
M. Wt: 208.25 g/mol
InChI Key: HZXPHEPHXVISFD-UHFFFAOYSA-N
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Description

Acetic acid, [4-methyl-2-(1-methylethyl)phenoxy]-, also known as a phenoxyacetic acid derivative, is an organic compound that belongs to the class of phenoxy acids. These compounds are characterized by the presence of a phenoxy group attached to an acetic acid moiety. This particular compound is known for its applications in various fields, including agriculture, pharmaceuticals, and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, [4-methyl-2-(1-methylethyl)phenoxy]- typically involves the reaction of 4-methyl-2-(1-methylethyl)phenol with chloroacetic acid in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the phenol group attacks the chloroacetic acid, resulting in the formation of the phenoxyacetic acid derivative .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled reaction environments, such as inert atmospheres and specific temperature ranges, are common practices to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Acetic acid, [4-methyl-2-(1-methylethyl)phenoxy]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenoxyacetic acid derivatives .

Scientific Research Applications

Acetic acid, [4-methyl-2-(1-methylethyl)phenoxy]- has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of herbicides and other agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features.

    2-Methyl-4-chlorophenoxyacetic acid (MCPA): Another herbicide with comparable properties.

    4-Chloro-2-methylphenoxyacetic acid (MCPB): Used as a proherbicide that converts to MCPA in plants.

Uniqueness

Acetic acid, [4-methyl-2-(1-methylethyl)phenoxy]- is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-methyl-2-propan-2-ylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-8(2)10-6-9(3)4-5-11(10)15-7-12(13)14/h4-6,8H,7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZXPHEPHXVISFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90408213
Record name Acetic acid, [4-methyl-2-(1-methylethyl)phenoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90408213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105401-90-9
Record name Acetic acid, [4-methyl-2-(1-methylethyl)phenoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90408213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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